trans-5-Pentadecene
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Overview
Description
trans-5-Pentadecene: is an organic compound with the molecular formula C15H30 . It is an alkene with a trans configuration, meaning the hydrogen atoms attached to the carbon-carbon double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Alkynes: One common method to synthesize trans-5-Pentadecene is through the partial hydrogenation of 5-pentadecyn-1-ol. This reaction typically uses a Lindlar catalyst to ensure the formation of the trans-alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods: : While specific industrial methods for this compound are not widely documented, the general principles of alkene synthesis, such as catalytic hydrogenation and olefin metathesis, are likely employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-5-Pentadecene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the compound can be reduced to form pentadecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., Br2 or Cl2) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Pentadecane.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry
- Used as a starting material for the synthesis of more complex molecules.
- Employed in studying reaction mechanisms involving alkenes.
Biology and Medicine
Industry
- Utilized in the production of surfactants and lubricants.
- Acts as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which trans-5-Pentadecene exerts its effects, particularly in biological systems, involves its interaction with lipid membranes. As a skin penetration enhancer, it disrupts the lipid bilayer, increasing the permeability of the skin to various drugs .
Comparison with Similar Compounds
Similar Compounds
cis-5-Pentadecene: The cis isomer of trans-5-Pentadecene, differing in the spatial arrangement of hydrogen atoms around the double bond.
Pentadecane: A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.
Uniqueness
- The trans configuration of this compound provides it with distinct chemical properties, such as higher stability and different reactivity compared to its cis isomer.
- Its ability to act as a skin penetration enhancer sets it apart from other similar hydrocarbons .
Properties
CAS No. |
74392-33-9 |
---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(E)-pentadec-5-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h9,11H,3-8,10,12-15H2,1-2H3/b11-9+ |
InChI Key |
DRATYHBVBILLKG-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CCCC |
Canonical SMILES |
CCCCCCCCCC=CCCCC |
Origin of Product |
United States |
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